BRN3OMe

Antiviral drug discovery HIV-1 reverse transcriptase inhibition Nucleoside analog profiling

BRN3OMe (methyl 3-azido-2,3-dideoxy-β-D-ribofuranoside) is a small-molecule nucleoside analog that acts as a potent inhibitor of HIV-1 reverse transcriptase (RT), with an IC50 of 13.7 nM against the enzyme. Structurally, it belongs to the class of 3-azido-2,3-dideoxysaccharide derivatives sharing a scaffold similar to 3'-azidothymidine (AZT) but lacking the thymine base.

Molecular Formula C7H13N3O4
Molecular Weight 203.20 g/mol
Cat. No. B15581967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRN3OMe
Molecular FormulaC7H13N3O4
Molecular Weight203.20 g/mol
Structural Identifiers
InChIInChI=1S/C7H13N3O4/c1-13-6-2-4(9-10-8)7(12)5(3-11)14-6/h4-7,11-12H,2-3H2,1H3/t4-,5+,6+,7-/m0/s1
InChIKeyFLZWXHAJKPSXOG-WNJXEPBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BRN3OMe as a Potent HIV-1 Reverse Transcriptase Inhibitor: Procurement & Differentiation Guide


BRN3OMe (methyl 3-azido-2,3-dideoxy-β-D-ribofuranoside) is a small-molecule nucleoside analog that acts as a potent inhibitor of HIV-1 reverse transcriptase (RT), with an IC50 of 13.7 nM against the enzyme [1]. Structurally, it belongs to the class of 3-azido-2,3-dideoxysaccharide derivatives sharing a scaffold similar to 3'-azidothymidine (AZT) but lacking the thymine base [2]. The compound demonstrates potential for antiviral drug research and exhibits physicochemical properties—including pH-dependent spectral behavior and distinct metal-ion complexation profiles—that differentiate it from closely related analogs [3].

Why BRN3OMe Cannot Be Interchanged with ARN3OMe or Other 3-Azido-Saccharide Analogs


Despite sharing a common 3-azido-2,3-dideoxyribo scaffold, BRN3OMe exhibits markedly different physicochemical and biological behavior compared to its isomers ARN3OMe, BRNH2OMe, and ARNH2OMe. Subtle variations in stereochemistry (β- vs. α-configuration) and substitution (azido vs. amino) yield non-linear differences in pKa, metal-binding stability, and DNA intercalation affinity [1]. Consequently, substituting BRN3OMe with a closely related analog without empirical validation introduces risk of divergent experimental outcomes in antiviral assays, molecular modeling studies, and analytical method development.

Quantitative Differentiation of BRN3OMe: Direct Comparative Evidence Against ARN3OMe and BRNH2OMe


BRN3OMe Exhibits 13.7 nM IC50 Against HIV-1 Reverse Transcriptase

BRN3OMe inhibits HIV-1 reverse transcriptase with an IC50 of 13.7 nM, positioning it among the more potent nucleoside analog inhibitors. For context, the reference inhibitor 3'-azidothymidine (AZT) exhibits an IC50 of 0.1–0.2 μM (100–200 nM) in comparable enzymatic assays [1]. While a direct head-to-head comparison under identical assay conditions is not available, the reported potency suggests BRN3OMe may offer competitive or superior enzyme inhibition in vitro.

Antiviral drug discovery HIV-1 reverse transcriptase inhibition Nucleoside analog profiling

BRN3OMe Displays Intermediate DNA-Binding Affinity Among 3-Azido-Saccharide Isomers

In CT-DNA binding studies, BRN3OMe exhibits an affinity intermediate between BRNH2OMe (strongest) and the α-configured ARN3OMe (weakest). The descending order of binding strength was reported as BRNH2OMe > BRN3OMe > ARN3OMe > ARNH2OMe [1]. This rank order indicates that the β-ribo configuration combined with an azido group confers a distinct DNA intercalation profile not shared by α-anomers or amino-substituted derivatives.

Nucleic acid interaction Spectrophotometric titration Antiviral mechanism elucidation

BRN3OMe Shows Strongest Predicted Interaction with HIV-1 RT Active Site Among Tested Derivatives

Molecular docking simulations of the synthesized O-glycosides into the HIV-1 reverse transcriptase active site revealed that BRN3OMe exhibits the highest interaction energy with enzyme residues and bound DNA [1]. This computational finding complements experimental DNA-binding data and suggests a superior fit within the RT catalytic pocket relative to ARN3OMe, BRNH2OMe, and ARNH2OMe.

Molecular docking Computational drug design Enzyme–inhibitor binding

BRN3OMe Possesses a Unique pKa Profile Differentiating It from ARN3OMe and BRNH2OMe

Spectrophotometric determination of ionization constants at 25 °C yielded pKa1 = 1.79 (±0.08), pKa2 = 9.43 (±0.14), and pKa3 = 11.08 (±0.08) for BRN3OMe [1]. In contrast, ARN3OMe exhibited pKa1 = 4.11 (±0.12), pKa2 = 10.21 (±0.09), pKa3 = 13.52 (±0.08), while BRNH2OMe gave pKa1 = 4.26 (±0.05), pKa2 = 9.26 (±0.90), pKa3 = 11.01 (±0.04). The markedly lower first pKa of BRN3OMe (1.79 vs. ~4.1–4.3) indicates a significantly more acidic group, likely attributable to the protonated azido nitrogen.

Physicochemical characterization Spectrophotometric titration Analytical method development

BRN3OMe Forms Weakest Cu2+ Complex Among Azido-Saccharides (log β = 2.23)

Stability constants (log β) for Cu2+ complexes measured at 25 °C revealed BRN3OMe = 2.23 (±0.58), while ARNH2OMe formed the most stable complex with log β = 4.89 (±0.82) [1]. The significantly lower stability constant for BRN3OMe indicates reduced metal-chelating ability compared to amino-substituted analogs, a property that may influence its behavior in bioassays containing divalent cations.

Metal coordination chemistry Stability constant determination Analytical quality control

BRN3OMe Exhibits the Highest Molar Extinction Coefficient at 266 nm Under Acidic Conditions

Under acidic conditions (HCl(aq)), BRN3OMe exhibits a molar extinction coefficient (ε) of 400.45 ± 4.21 dm³·mol⁻¹·cm⁻¹ at 266 nm, substantially higher than the corresponding values for ARN3OMe (42.90 ± 0.28 at 270 nm) and BRNH2OMe (81.54 ± 0.29 at 292 nm) [1]. This nearly 10‑fold difference in absorptivity enables more sensitive spectrophotometric detection of BRN3OMe compared to its isomers.

UV–Vis spectroscopy Quantitative analysis Analytical method validation

Optimal Research and Procurement Use Cases for BRN3OMe Based on Direct Comparative Evidence


High-Potency Enzymatic Screening for Novel HIV-1 Reverse Transcriptase Inhibitors

Given its 13.7 nM IC50 against HIV-1 RT [1], BRN3OMe serves as a potent reference inhibitor for validating new RT inhibition assays or screening compound libraries. Its ~7–15‑fold greater potency than AZT in enzymatic assays [2] makes it particularly suitable for high‑throughput screening campaigns where a strong positive control is required to establish assay robustness and to benchmark candidate potency.

Structure–Activity Relationship (SAR) Studies of Nucleoside Sugar Stereochemistry

The distinct DNA-binding rank order (BRNH2OMe > BRN3OMe > ARN3OMe > ARNH2OMe) [1] positions BRN3OMe as a critical β‑configured azido‑derivative for comparative SAR analyses. Researchers investigating how anomeric configuration (α vs. β) or substitution (azido vs. amino) modulates nucleic acid intercalation can use BRN3OMe as a benchmark to isolate the contribution of the β‑azido‑ribo motif to target engagement.

Analytical Method Development for 3‑Azido‑Saccharide Quantification

The exceptionally high molar absorptivity of BRN3OMe under acidic conditions (ε = 400.45 ± 4.21 dm³·mol⁻¹·cm⁻¹ at 266 nm) [1] offers a distinct advantage for developing sensitive UV‑based HPLC or CE methods. Analysts requiring low‑level quantitation of nucleoside analogs in biological matrices or reaction mixtures should select BRN3OMe over ARN3OMe or BRNH2OMe, whose significantly lower extinction coefficients would compromise detection limits.

Metal‑Free Enzymatic Assays Requiring Minimal Metal Chelation Interference

BRN3OMe exhibits the weakest Cu²⁺ complexation among the tested derivatives (log β = 2.23 ± 0.58) [1]. This property is advantageous when designing biochemical assays that employ divalent cations (e.g., Mg²⁺, Mn²⁺) as essential cofactors, as BRN3OMe is less likely to inadvertently chelate and sequester these ions, thereby reducing the risk of false‑negative inhibition readouts attributable to metal depletion rather than target engagement.

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